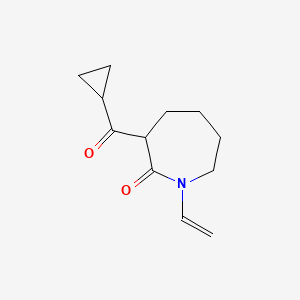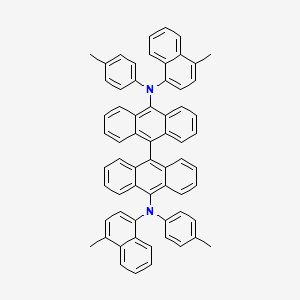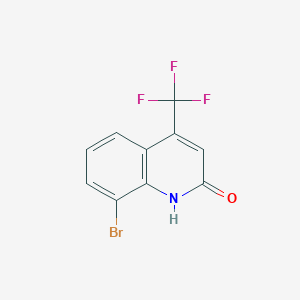
4-Chloro-2-vinylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-vinylbenzaldehyde: is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-chloro-2-vinylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-chloro-2-vinylbenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling.
Major Products:
Oxidation: 4-Chloro-2-vinylbenzoic acid.
Reduction: 4-Chloro-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
4-Chloro-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: It can be polymerized to form polymers with unique properties, useful in coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
作用机制
The mechanism of action of 4-chloro-2-vinylbenzaldehyde in chemical reactions involves the reactivity of its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack in various reactions.
Vinyl Group: The double bond can participate in addition and substitution reactions, providing versatility in synthetic applications.
相似化合物的比较
4-Chlorobenzaldehyde: Lacks the vinyl group, making it less versatile in certain reactions.
2-Vinylbenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and applications.
4-Chloro-DL-phenylalanine: Contains a similar chlorine substitution but differs significantly in structure and applications.
Uniqueness: 4-Chloro-2-vinylbenzaldehyde is unique due to the presence of both the chlorine and vinyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science .
属性
分子式 |
C9H7ClO |
|---|---|
分子量 |
166.60 g/mol |
IUPAC 名称 |
4-chloro-2-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2 |
InChI 键 |
OZDNEXXUWHWONG-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=CC(=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)

![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)






![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)



